
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Übersicht
Beschreibung
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C7H3BrClNO2 and its molecular weight is 248.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 32272-98-3) is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₇H₃BrClNO₂ |
Molecular Weight | 248.46 g/mol |
IUPAC Name | 5-bromo-7-chloro-3H-1,3-benzoxazol-2-one |
Appearance | Powder |
Melting Point | 221 - 222 °C |
Storage Temperature | Room temperature |
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit significant biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance:
- Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Liver cancer (HepG2)
In a study by Bernard et al. (2014), it was found that compounds with benzoxazole moieties showed potent cytotoxicity against these cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Key Findings :
- Tested Strains :
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentrations (MIC) for various derivatives were reported, indicating that certain modifications in the structure significantly enhance antimicrobial activity. For example, compounds with electron-donating substituents demonstrated higher activity compared to those with electron-withdrawing groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the benzoxazole structure can influence biological activity:
Compound | Substituent Type | MIC (µg/mL) | Activity Level |
---|---|---|---|
Compound 1 | Electron-donating | 10 | High |
Compound 2 | Electron-withdrawing | >100 | Low |
Compound 3 | No substituent | 50 | Moderate |
This table illustrates that electron-donating groups tend to enhance the compound's activity against microbial strains .
Case Studies
- Cytotoxicity Against MDA-MB-231 : A derivative of benzoxazole showed an IC50 value of 15 µM against MDA-MB-231 cells, indicating significant potential as an anticancer agent .
- Antimicrobial Efficacy : In a recent study, the compound exhibited an MIC of 25 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
5-bromo-7-chloro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJXLQVOGNYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.